molecular formula C8H13N B3387303 tetramethylcyclopropane-1-carbonitrile CAS No. 80799-19-5

tetramethylcyclopropane-1-carbonitrile

Cat. No.: B3387303
CAS No.: 80799-19-5
M. Wt: 123.2 g/mol
InChI Key: RKURKRQKAOQDBG-UHFFFAOYSA-N
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Description

Tetramethylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C8H13N It is a derivative of cyclopropane, characterized by the presence of four methyl groups and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This reaction typically yields high efficiency, with up to 92% yield reported. The reaction conditions often involve the use of iodine as a reagent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetramethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Tetramethylcyclopropane-1-amine.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Tetramethylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tetramethylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s unique structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: Tetramethylcyclopropane-1-carbonitrile is unique due to its four methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKURKRQKAOQDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.15 ml of a cyclohexane solution of 1.75M of butyllithium were added with stirring under an inert atmosphere at -30° to -40° C. to a mixture of 2.49 ml of diisopropylamine and 5 ml of tetrahydrofuran and after 10 minutes of contact, the mixture was cooled to -60° to -70° C. A mixture of 4.068 g of 4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile in 15 ml of tetrahydrofuran were added to the mixture over 5 minutes and the mixture was stirred at -60° to -70° C. for 10 minutes after which the temperature was allowed to rise to 20° to 25° C. The mixture was stirred for one hour and was then poured into an iced aqueous saturated monosodium phosphate solution. The mixture was extracted with n-pentane and the organic phase was dried and evaporated to dryness under reduced pressure. The residue was distilled under reduced pressure to obtain 1.064 g of pure 2,2,3,3-tetramethyl-cyclopropane-carbonitrile with a boiling point of 58°-60° C. at 12-14 mm Hg and a melting point of 17° C.
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile
Quantity
4.068 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 2
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 3
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 4
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 5
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 6
tetramethylcyclopropane-1-carbonitrile

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